8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Historical Development of Imidazopurine Research
The exploration of imidazo[2,1-f]purine derivatives began in the early 2000s with the synthesis of tricyclic xanthine analogs designed to enhance blood-brain barrier permeability. Initial work by Zagórska et al. (2009) focused on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione, which demonstrated potent 5-HT~1A~ receptor affinity (K~i~ < 50 nM) and anxiolytic/antidepressant-like effects in murine models. These findings established the scaffold’s potential for central nervous system (CNS) applications. Subsequent studies in 2019 introduced 2-pyrimidinyl-piperazinyl-alkyl side chains, yielding compound 4b, a selective 5-HT~1A~ antagonist with improved metabolic stability (t~1/2~ = 2.3 hours in mouse liver microsomes) and intestinal absorption (P~app~ = 12.6 × 10^-6^ cm/s).
Classification and Nomenclature of Imidazo[2,1-f]purine Compounds
Imidazo[2,1-f]purines belong to the broader class of tricyclic purine derivatives, characterized by a fused imidazole ring at the 2,1-f position of the purine nucleus. The systematic IUPAC name for the parent structure is 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Substituents are numbered based on the purine core:
- Position 1: Methyl group (1-methyl)
- Position 6: Methyl group (6-methyl)
- Position 7: Methyl group (7-methyl)
- Position 8: 4-Methoxybenzyl moiety (8-(4-methoxybenzyl))
This substitution pattern optimizes steric and electronic interactions with target proteins, as evidenced by molecular docking studies.
Evolution of AZ-853 Research
The compound 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (AZ-853) evolved from structural optimizations of earlier analogs. Key milestones include:
- Introduction of the 4-Methoxybenzyl Group : Replacing the N-8 arylpiperazine in compound 2 with a 4-methoxybenzyl moiety enhanced PDE4 selectivity (IC~50~ = 0.8 μM vs. 2.1 μM for rolipram).
- Methylation at Positions 1, 6, and 7 : Trimethylation improved metabolic stability by reducing cytochrome P450-mediated oxidation, as demonstrated in vitro with human liver microsomes (CL~int~ = 9.2 mL/min/kg).
- Crystallographic Characterization : X-ray diffraction confirmed a planar tricyclic core with a dihedral angle of 4.3° between the imidazole and purine rings, facilitating π-π stacking with aromatic residues in the PDE4 catalytic pocket.
Significance in Medicinal Chemistry and Pharmacology
AZ-853 exemplifies the convergence of dual-target pharmacology:
- 5-HT~1A~ Receptor Modulation : The 4-methoxybenzyl group engages in hydrogen bonding with Ser~159~ and hydrophobic interactions with Phe~362~ in the 5-HT~1A~ binding pocket, conferring partial agonist activity (EC~50~ = 38 nM).
- PDE4 Inhibition : The trimethylated core competitively inhibits cAMP hydrolysis (K~i~ = 0.5 μM), with 40-fold selectivity over PDE3 and PDE10.
This dual mechanism synergistically enhances neuroplasticity and reduces neuroinflammation, making AZ-853 a candidate for Alzheimer’s disease and major depressive disorder.
Current Research Landscape and Challenges
Despite promising preclinical data, key challenges persist:
- Isoform Selectivity : PDE4 comprises four subtypes (PDE4A–D), and non-selective inhibition causes emesis. AZ-853 shows moderate selectivity for PDE4B (IC~50~ = 0.7 μM) over PDE4D (IC~50~ = 1.2 μM), necessitating further optimization.
- Blood-Brain Barrier Penetration : While logP = 2.1 suggests favorable permeability, in vivo positron emission tomography (PET) studies revealed a brain-to-plasma ratio of 0.3, indicating efflux transporter involvement.
- Synthetic Complexity : The eight-step synthesis (overall yield = 12%) limits scalability. Recent advances in flow chemistry have improved the yield to 28% for the key cyclocondensation step.
Future directions include covalent modification of the 4-methoxybenzyl group to enhance target residence time and the development of prodrugs to mitigate first-pass metabolism. Collaborative efforts between academic and industrial researchers are critical to advancing this scaffold into clinical trials.
Tables
Table 1. Key Structural Modifications and Pharmacological Outcomes in Imidazo[2,1-f]purine Derivatives
Table 2. Comparative PDE Inhibition Profile of AZ-853
| PDE Isoform | IC~50~ (μM) | Selectivity vs. PDE4 |
|---|---|---|
| PDE4B | 0.7 | 1× |
| PDE4D | 1.2 | 1.7× |
| PDE3A | 28.5 | 40.7× |
| PDE10A | 45.1 | 64.4× |
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(10)9-12-5-7-13(26-4)8-6-12/h5-8H,9H2,1-4H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWAZNZGEBHVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts, are crucial for cost-effective industrial production.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione serves as a valuable building block in organic synthesis. It can participate in various chemical reactions including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions due to the presence of reactive functional groups.
- Oxidation and Reduction : It can be oxidized or reduced to form derivatives with altered properties.
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Antiviral Activity : There is ongoing research into its potential as an antiviral agent targeting specific viral pathways.
- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor cell growth by interfering with cellular signaling pathways.
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its therapeutic potential:
- Drug Development : Its structural similarities to known purine analogs make it a candidate for drug development aimed at treating diseases such as cancer and viral infections.
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in disease processes, modulating their activity and offering therapeutic benefits.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell membrane integrity.
Case Study 2: Anticancer Properties
In another study featured in Cancer Research, researchers reported that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Substituents on Physicochemical Properties
- Thermal Stability : Methyl groups at 1, 6, and 7 (as in the target compound) correlate with higher melting points (e.g., 256–281°C in compounds) compared to bulkier substituents like butyl () .
- Synthetic Accessibility : Analogs with electron-withdrawing groups (e.g., 3-(4-fluorobenzyl) in ) often require harsh conditions (e.g., H₂SO₄ reflux in ), whereas methoxybenzyl derivatives may favor milder protocols .
Receptor and Enzyme Selectivity
- Serotonin/Dopamine Receptors: Compound 5 () exhibits nanomolar affinity for 5-HT1A/7 and D2 receptors due to its 6,7-dimethoxyisoquinolinyl side chain, a feature absent in the target compound .
- Phosphodiesterase (PDE) Inhibition : The dimethoxy substitution in Compound 5 also enables dual PDE4B1/PDE10A inhibition, whereas the target compound’s methoxybenzyl group may favor PDE10A selectivity .
- Kinase Inhibition : Compounds with aryl-hydroxyphenyl groups (e.g., ) show kinase-inhibitory activity, suggesting the target compound’s 4-methoxybenzyl group could similarly interact with ATP-binding pockets .
Therapeutic Potential
- Anticancer/Antifibrotic Applications : The 3-(2-chlorobenzyl) derivative () highlights the role of halogenated aryl groups in TGF-β suppression, implying that the target compound’s 4-methoxybenzyl group might offer a balance between potency and toxicity .
- Neuropsychiatric Applications: Compound 5’s receptor profile () suggests that structural analogs could treat depression or schizophrenia, though the target compound’s lack of dihydroisoquinoline moieties may limit CNS penetration .
Biological Activity
The compound 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H23N5O3
- Molecular Weight: 381.436 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been linked to several pharmacological effects:
- Antidepressant Activity: Recent studies indicate that derivatives of imidazo[2,1-f]purines exhibit significant antidepressant effects. For example, compounds with similar structures have shown high affinity for serotonin receptors (5-HT) and dopamine receptors (D2), suggesting potential for treating mood disorders .
- CNS Activity: The compound's structure allows it to interact with central nervous system (CNS) receptors. Molecular docking studies have revealed that modifications at specific positions enhance receptor affinity and selectivity for serotonin receptors .
The mechanisms through which this compound exerts its effects include:
- Serotonin Receptor Modulation: The compound interacts with various serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety responses .
- Dopaminergic Activity: It also shows affinity for dopamine receptors (D2), which are involved in reward and pleasure pathways in the brain .
Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of similar imidazo[2,1-f]purine derivatives using the forced swim test (FST). Compounds exhibiting high selectivity for 5-HT1A receptors demonstrated reduced immobility times comparable to established antidepressants like imipramine .
Study 2: In Vitro Receptor Binding Affinity
Research on related compounds showed that those with modifications at the C7 position significantly improved receptor binding affinity. The study utilized molecular docking to predict interactions with serotonin and dopamine receptors .
Data Table: Comparative Biological Activity
Q & A
Q. What statistical frameworks are recommended for analyzing dose-response data in biological assays?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives, ensuring replicates align with split-plot experimental designs .
Methodological Notes
- Spectral Validation : Cross-check NMR assignments with DEPT-135 and HSQC to distinguish CH₃/CH₂ groups in crowded regions .
- Synthetic Reproducibility : Pre-dry solvents and reagents (e.g., molecular sieves for ethanol) to mitigate moisture-sensitive side reactions .
- Data Contradictions : Maintain a digital lab notebook with raw spectral files and metadata to trace anomalies to their source .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
